Pexiganan Acetate

Antimicrobial peptides Comparative activity Broad-spectrum antibiotics

Sourcing antimicrobial peptides with reproducible MIC profiles and no cross-resistance to standard antibiotics presents a persistent challenge for infectious disease research. • Broad-spectrum activity validated against >2,500 clinical isolates; MIC90 of 32 µg/mL for diabetic foot ulcer pathogens. • Unique toroidal pore-forming mechanism ensures no cross-resistance with β-lactams, quinolones, macrolides, or lincosamides. • ≥98% purity (HPLC); lyophilized powder; immediate stock availability for global shipping.

Molecular Formula C124H214N32O24
Molecular Weight 2537.2 g/mol
CAS No. 172820-23-4
Cat. No. B549174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePexiganan Acetate
CAS172820-23-4
SynonymsLocilex
MSI 78
MSI-78
pexiganan
pexiganan acetate
Molecular FormulaC124H214N32O24
Molecular Weight2537.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O
InChIInChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1
InChIKeyZYMCXUWEZQKVIO-IJAHCEAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite or off-white lyophilized powder
Storage-20°C

Pexiganan Acetate Overview


Pexiganan acetate (MSI-78; CAS 172820-23-4) is a 22-amino acid synthetic cationic antimicrobial peptide (AMP) designed as an analogue of magainin 2, a host defense peptide isolated from the skin of the African clawed frog (*Xenopus laevis*) [1]. The compound exerts its bactericidal effect by disrupting bacterial cell membranes, specifically forming toroidal pores that lead to cell lysis [2]. As an acetate salt of a linear peptide with a defined amino acid sequence (Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Ile-Leu-Lys-Lys-NH₂), pexiganan acetate exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria, and it has been advanced to Phase 3 clinical trials as a topical agent for mild diabetic foot infections [3][4].

Mechanism of Action
Membrane disruption via toroidal pore formation supports biophysical and mechanistic studies.
Antimicrobial Spectrum
Broad-spectrum screening fit against aerobic and anaerobic Gram-positive and Gram-negative bacteria.
Formulation Research Context
Applicable for topical exposure-response models based on clinical trial formulation data.

Pexiganan Acetate Differentiation


The assumption that pexiganan acetate is interchangeable with other antimicrobial peptides (AMPs) or conventional topical antibiotics is not supported by comparative data. Unlike many natural or synthetic AMPs, which have failed clinical development due to an unacceptable therapeutic window—often requiring doses approaching toxic levels to achieve efficacy [1]—pexiganan acetate has demonstrated a reproducible antimicrobial profile specifically against pathogens isolated from diabetic foot infections and animal bite wounds, with quantified MIC data from large surveillance studies (>2,500 clinical isolates) [2][3]. Furthermore, its unique membrane-disrupting mechanism via toroidal pore formation leads to a distinct cross-resistance profile; pexiganan acetate does not exhibit cross-resistance with β-lactams, quinolones, macrolides, or lincosamides, making it functionally distinct from standard antibiotic classes in procurement contexts where novel modes of action are required [4].

This Compound
Pexiganan acetate: Membrane-disrupting AMP with toroidal pore formation.
Potential Substitute
Standard antibiotics (β-lactams, quinolones): target cell wall or protein synthesis.
Mechanism mismatch limits predictive cross-sensitivity.
This Compound
Retains activity against MDR strains; reported equivalent MICs across 8 antibiotic classes.
Potential Substitute
Colistin / Tigecycline: resistance mechanisms may confer cross-resistance.
Antimicrobial screening context may differ significantly.
This Compound
Low propensity for rapid resistance via standard serial passage.
Potential Substitute
Other magainin analogs: resistance profiles and formulation-exposure context may not transfer.
Comparator assay-response context requires review.

Pexiganan Acetate Quantitative Evidence


Antibacterial Activity vs. Omiganan

In a direct head-to-head study assessing the antimicrobial activity of eight AMPs against *Acinetobacter baumannii* (ATCC 19606), pexiganan acetate demonstrated superior potency compared to the clinically relevant AMPs omiganan and iseganan. The rank order of antimicrobial activity was CAMEL > pexiganan > LL-37 > aurein 1.2, citropin 1.1, r-omiganan > omiganan > temporin A [1]. This direct comparison quantifies pexiganan acetate's position relative to other AMPs that have also progressed to clinical trials for infectious disease indications.

Antibacterial Activity vs. Omiganan
Head-to-head
Rank #2 / 8 AMPs (CAMEL > pexiganan > LL-37). Omiganan rank #6.
Supports antimicrobial screening context for A. baumannii.
Broth microdilution assay; ATCC 19606 reference strain. Biofilm activity context pending.
Antimicrobial peptides Comparative activity Broad-spectrum antibiotics Gram-negative bacteria

Topical Safety Margin

Pexiganan acetate's clinical formulation as a 0.8% topical cream (Locilex®) provides a quantified therapeutic margin that is unattainable with most systemic or poorly bioavailable AMP alternatives. The concentration of pexiganan acetate in the cream is 8,000 μg/mL. Against clinical isolates from diabetic foot infections, the overall MIC90 value was determined to be 32 μg/mL [1]. This results in a >250-fold safety margin [2]. In a separate study of animal bite wound pathogens, the highest MIC obtained for pexiganan acetate was 128 μg/mL, still yielding a ≥60-fold margin [3]. This high local concentration minimizes the risk of sub-inhibitory exposure, a key driver of resistance evolution.

Topical Formulation Exposure
Cross-study
>250-fold ratio: 8,000 μg/mL cream vs. MIC90 32 μg/mL.
Supports formulation-exposure review for topical research models.
MIC90 from 3,109 clinical isolates; bite wound pathogens show ≥60-fold ratio.
Topical formulation Clinical pharmacology Dose optimization Diabetic foot infection

Absence of Cross-Resistance

A key differentiation for procurement in antimicrobial resistance research is the demonstrated lack of cross-resistance between pexiganan acetate and standard-of-care antibiotics. In a comprehensive study of 3,109 clinical isolates, the MIC50 and MIC90 values of pexiganan acetate were equivalent for strains resistant to oxacillin, cefazolin, cefoxitin, imipenem, ofloxacin, ciprofloxacin, gentamicin, and clindamycin compared to strains susceptible to those agents [1]. This finding confirms that the membrane-disrupting, toroidal pore-forming mechanism of pexiganan acetate circumvents the resistance pathways that compromise β-lactams, quinolones, and aminoglycosides. In contrast, some AMPs like omiganan have shown variable activity against resistant strains [2].

Absence of Cross-Resistance
Class-level
Equivalent MIC50/MIC90 for resistant vs. susceptible strains (8 classes).
Reported mechanism-based resistance context for MDR screening.
Broth microdilution against 3,109 isolates. Variable activity for some AMPs noted.
Antimicrobial resistance Cross-resistance Mechanism of action Drug discovery

Resistance Evolution Propensity

Repeated attempts to generate resistance to pexiganan acetate in several bacterial species through serial passage with subinhibitory concentrations were unsuccessful [1]. This is in stark contrast to conventional antibiotics, for which high-level resistance can often be induced within 10-20 passages. However, it is important to note that a separate experimental evolution study using a different methodology (600-700 generations in liquid culture) did demonstrate that *S. aureus* can evolve resistance to pexiganan acetate, and this resistance conferred cross-resistance to the human innate immune peptide HNP-1 [2]. This duality in evidence suggests that while pexiganan acetate has a low propensity for rapid resistance induction under typical laboratory selection pressure, the potential for resistance evolution exists under prolonged, specific conditions.

Resistance Evolution Propensity
Supporting evidence
Not inducible via standard serial passage. Evolved under prolonged (600-700 gen) conditions.
Context-dependent resistance evolution in membrane-active agents.
Long-term liquid culture model revealed cross-resistance to human innate peptide HNP-1.
Resistance development Experimental evolution Serial passage Antimicrobial stewardship

Pexiganan Acetate Research Applications


Diabetic Foot Infection Drug Development

Pexiganan acetate is the most extensively studied AMP in the context of topical therapy for mild diabetic foot infections, having completed multiple Phase 3 clinical trials [9]. Its well-characterized in vitro activity against a broad panel of diabetic foot ulcer isolates (MIC90 of 32 μg/mL) and the >250-fold safety margin achieved with a 0.8% cream formulation provide a benchmark for the development of novel topical AMPs. Researchers can use pexiganan acetate as a reference standard for evaluating new formulations or peptides targeting the same indication. Importantly, the clinical trial data, while not demonstrating superiority over placebo in the most recent Phase 3 programs, established pexiganan acetate's equivalence to oral ofloxacin in earlier trials, providing a clinical efficacy reference point .

Mechanistic Studies of Membrane Disruption

Owing to its well-defined toroidal pore-forming mechanism, pexiganan acetate is an ideal tool for investigating the biophysics of peptide-membrane interactions and the evolution of resistance to membrane-active agents. Studies have confirmed that pexiganan acetate does not exhibit cross-resistance with conventional antibiotics [9], and serial passage experiments have shown a low propensity for rapid resistance induction . This makes it suitable for studies that aim to decouple membrane-targeting mechanisms from other antimicrobial pathways. However, researchers should be aware that resistance can evolve under prolonged, intense selection pressure [11], and this model can be exploited to study the genetic basis of AMP resistance in *S. aureus*.

AMP Activity Assay Benchmark

Given that pexiganan acetate is the "best-studied AMP to date for therapeutic purposes" [9], it serves as an essential benchmark or positive control in any study comparing the activity of novel AMPs. The extensive MIC data available for pexiganan acetate against a wide range of clinical isolates—including staphylococci (MIC ≤16 μg/mL), MRSA (MIC 8-64 μg/mL), *P. aeruginosa* (MIC 8-16 μg/mL), and various anaerobes (MIC90 4-16 μg/mL) [11]—provides a robust, publicly available reference for calibrating assays and contextualizing the potency of new compounds. Its defined rank order against other AMPs (e.g., more active than omiganan against *A. baumannii*) further solidifies its utility as a comparative standard [8].

Animal Bite Wound Infection Research

Pexiganan acetate has demonstrated promising in vitro activity against a panel of pathogens specifically implicated in animal bite wounds, including *Pasteurella* species, *Eikenella corrodens*, *Neisseria weaveri*, and various anaerobic bacteria [9]. With MIC90 values ranging from 2 μg/mL to 64 μg/mL for these pathogens, and a cream formulation containing 8,000 μg/mL, pexiganan acetate achieves local concentrations that are 60 to 100 times higher than the highest MIC . This supports its use as a reference compound for developing topical anti-infectives for bite wound prophylaxis or treatment. Given that 84% of bite victims attempt self-therapy with often ineffective topical agents [11], this represents a defined and quantifiable research application.

Application
Selection Property
Validation Focus
Chronic Wound Model Screening
Broad-spectrum membrane disruption activity
MIC and strain-panel endpoints in biofilm models
Biophysical Membrane Studies
Defined toroidal pore-forming mechanism
Fluorescence / electrophysiology assay interpretation
Novel AMP Validation Research
Quantified comparator MIC reference data
Comparative MIC testing in standardized broth microdilution
Bite Wound Pathogen Screening
Activity against Pasteurella spp. and anaerobes
MIC endpoints against bite wound isolate panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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